molecular formula C9H12O4 B14346841 Ethyl 3,8-dioxatricyclo[3.2.1.02,4]octane-6-carboxylate CAS No. 90673-92-0

Ethyl 3,8-dioxatricyclo[3.2.1.02,4]octane-6-carboxylate

Katalognummer: B14346841
CAS-Nummer: 90673-92-0
Molekulargewicht: 184.19 g/mol
InChI-Schlüssel: CTBFCPLDMFYQOQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 3,8-dioxatricyclo[3.2.1.02,4]octane-6-carboxylate is a complex organic compound with the molecular formula C9H12O4 and a molecular weight of 184.19 g/mol . This compound is characterized by its unique tricyclic structure, which includes two oxygen atoms and an ester functional group. It is often used in various scientific research applications due to its distinctive chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3,8-dioxatricyclo[3.2.1.02,4]octane-6-carboxylate typically involves the reaction of specific starting materials under controlled conditions. One common method involves the use of ethyl diazoacetate and a suitable diene in the presence of a catalyst to form the tricyclic structure. The reaction is usually carried out at room temperature and requires careful control of the reaction conditions to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods allow for the efficient production of the compound with consistent quality and high throughput. The use of advanced purification techniques, such as chromatography, ensures that the final product meets the required specifications .

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 3,8-dioxatricyclo[3.2.1.02,4]octane-6-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized derivatives .

Wissenschaftliche Forschungsanwendungen

Ethyl 3,8-dioxatricyclo[3.2.1.02,4]octane-6-carboxylate has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism by which ethyl 3,8-dioxatricyclo[3.2.1.02,4]octane-6-carboxylate exerts its effects involves interactions with specific molecular targets. The ester functional group can participate in various biochemical reactions, such as hydrolysis, leading to the formation of active metabolites. These metabolites can interact with enzymes and receptors, modulating their activity and influencing biological pathways .

Eigenschaften

CAS-Nummer

90673-92-0

Molekularformel

C9H12O4

Molekulargewicht

184.19 g/mol

IUPAC-Name

ethyl 3,8-dioxatricyclo[3.2.1.02,4]octane-6-carboxylate

InChI

InChI=1S/C9H12O4/c1-2-11-9(10)4-3-5-7-8(13-7)6(4)12-5/h4-8H,2-3H2,1H3

InChI-Schlüssel

CTBFCPLDMFYQOQ-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)C1CC2C3C(C1O2)O3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.